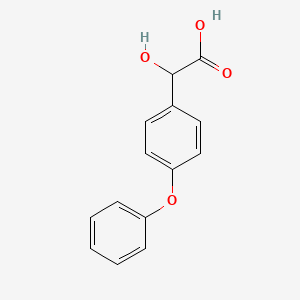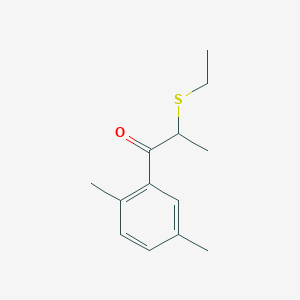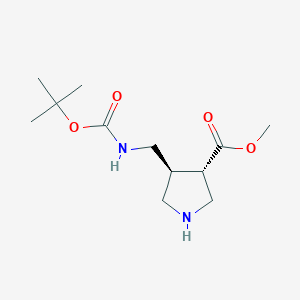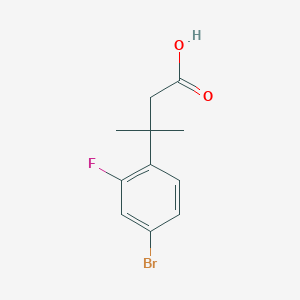
2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves multiple steps One common method starts with the alkylation of a pyrazole derivative The pyrazole ring is first alkylated using an appropriate alkylating agentThe final step involves the oxidation of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the Boc-protected amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of intermediates in the synthesis of this compound.
Reduction: Sodium borohydride in methanol at low temperatures is used for the reduction of intermediates.
Substitution: Various alkylating agents can be used for the substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the pyrazole ring or the Boc-protected amino group.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in various biochemical reactions. The pyrazole ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid: This compound is similar in structure but contains an indole ring instead of a pyrazole ring.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: This compound has a phenyl group and a hydroxyl group instead of the pyrazole ring.
Uniqueness
The presence of the pyrazole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it unique compared to similar compounds. The pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H19N3O4 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-9(10(16)17)7-8-5-6-15(4)14-8/h5-6,9H,7H2,1-4H3,(H,13,18)(H,16,17) |
Clé InChI |
XCPCOFLRZRIETO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NN(C=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)






